REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[S:7][C:8]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:9]=2[N:10]=1.[ClH:16]>O.[Cu]>[Cl:16][C:6]1[S:7][C:8]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:9]=2[N:10]=1 |f:0.1|
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Name
|
|
Quantity
|
242 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=C(C=C2)F
|
Name
|
|
Quantity
|
1700 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
copper
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Type
|
CUSTOM
|
Details
|
with stirring to a mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at 0° C. for 60 minutes and at 50° C. for a further 60 minutes
|
Duration
|
60 min
|
Type
|
EXTRACTION
|
Details
|
It is then extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
the solvent is carefully removed by distillation from the organic phase in a water-jet vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC2=C(N1)C=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |